N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a 1,3-benzodioxole (methyl-substituted) group and a 2-methoxyphenyl substituent. Its structure combines a dihydrothienopyrimidinone core with an acetamide linker, which is critical for modulating biological interactions.
Properties
Molecular Formula |
C23H19N3O6S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19N3O6S/c1-30-17-5-3-2-4-15(17)26-22(28)21-16(8-9-33-21)25(23(26)29)12-20(27)24-11-14-6-7-18-19(10-14)32-13-31-18/h2-10H,11-13H2,1H3,(H,24,27) |
InChI Key |
LWEPBAYXJYOMRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's molecular formula is with a molecular weight of approximately 430.41 g/mol. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
- CAS Number : 665026-10-8
- Molecular Formula : C24H18N2O6
- Molecular Weight : 430.41 g/mol
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer proliferation and survival pathways.
- Mechanism of Action : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, thereby exerting cytotoxic effects on rapidly dividing cancer cells .
2. Antimicrobial Properties
Studies have shown that compounds similar to this compound possess antimicrobial activity against various bacterial strains.
- Research Findings : In vitro assays demonstrated that the compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
3. Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. The compound has shown promise in modulating inflammatory pathways.
- Case Studies : Experimental models have indicated that the compound reduces pro-inflammatory cytokine production, thus potentially alleviating symptoms associated with chronic inflammation.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of DHFR | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers investigated the effects of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in colorectal cancer cells.
Case Study 2: Antimicrobial Activity
A study conducted by the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial viability at low concentrations.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Table 1: Key Structural Differences and Similarities
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physical Data
- Metabolic Stability: The thieno core may undergo faster hepatic oxidation compared to pyrido systems (), though the benzodioxole group could mitigate this via steric shielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
